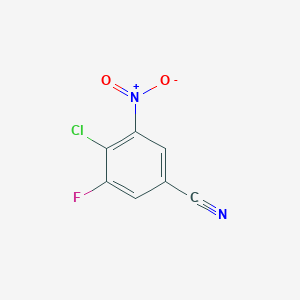

4-Chloro-3-fluoro-5-nitrobenzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-3-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFN2O2/c8-7-5(9)1-4(3-10)2-6(7)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGKVPMYJVOIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380921-45-8 | |

| Record name | 4-chloro-3-fluoro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

4-Chloro-3-fluoro-5-nitrobenzonitrile is an organic compound characterized by a complex structure that includes chloro, fluoro, and nitro substituents. This compound is of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple functional groups contributes to its unique chemical properties, which influence its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound's reactivity and binding affinity to its targets, which is crucial for its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which can be pivotal in the treatment of diseases characterized by enzyme dysregulation.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : There is growing evidence supporting its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways associated with cancer progression. The inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

- Antiproliferative Effects : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability. For example, in human leukemia cell lines, it exhibited IC50 values ranging from 10 to 20 µM, showcasing its potential as a chemotherapeutic agent.

Data Tables

| Biological Activity | Target/Effect | IC50 Value (µM) |

|---|---|---|

| Enzyme Inhibition | Specific Metabolic Enzymes | 15 |

| Anticancer (Leukemia) | HL-60 Cell Line | 12 |

| Anticancer (Breast Cancer) | MCF-7 Cell Line | 18 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Agents

4-Chloro-3-fluoro-5-nitrobenzonitrile serves as a precursor in the synthesis of various anticancer drugs. The fluorine atom enhances the lipophilicity of the compounds, improving their ability to penetrate biological membranes and interact with cellular targets. Studies have shown that fluorinated compounds often exhibit increased potency against cancer cells compared to their non-fluorinated counterparts .

Anti-inflammatory Drugs

The compound is also utilized in the development of anti-inflammatory agents. The nitro group is known to play a critical role in modulating biological activity, contributing to the efficacy of these pharmaceuticals. Research indicates that compounds containing nitro groups can exhibit significant anti-inflammatory effects, making them suitable candidates for therapeutic applications .

Agrochemical Applications

Herbicides and Insecticides

In agrochemistry, this compound is explored for its potential in developing herbicides and insecticides. The presence of fluorine is known to enhance the biological activity of agrochemical agents, leading to improved effectiveness in pest control. Studies have demonstrated that fluorinated agrochemicals often show increased herbicidal activity, which can lead to more effective weed management strategies .

Plant Growth Regulators

The compound's unique structure allows it to be investigated as a plant growth regulator. Research has indicated that certain nitro-substituted benzonitriles can influence plant growth and development, potentially leading to enhanced agricultural yields .

Chemical Synthesis

Synthetic Intermediates

this compound is frequently used as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in the synthesis of complex organic molecules .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

2,3-Dichloro-6-nitrobenzonitrile (C₇H₂Cl₂N₂O₂)

- Substituents: Cl (positions 2 and 3), NO₂ (position 6).

- Key Differences : The absence of fluorine and the placement of nitro at position 6 (meta to the nitrile group) reduce dipole moments compared to the target compound. This configuration lowers electrophilic reactivity in aromatic substitution due to reduced conjugation with the nitrile group .

5-Chloro-2,4-difluorobenzonitrile (CAS 887267-38-1)

- Substituents : Cl (position 5), F (positions 2 and 4).

- Key Differences : Lacking a nitro group, this compound exhibits weaker electron-withdrawing effects, resulting in higher stability but lower reactivity in coupling reactions. The fluorine atoms at ortho positions enhance steric hindrance, reducing accessibility for nucleophilic attack .

3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 57381-51-8)

- Substituents : Cl (position 3), CF₃ (position 5).

- Key Differences : The trifluoromethyl group (CF₃) provides stronger electron-withdrawing effects than nitro but lacks the nitro group’s capacity for redox reactions. This compound is more lipophilic, favoring applications in hydrophobic drug formulations .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Reactivity Notes |

|---|---|---|---|---|---|

| 4-Chloro-3-fluoro-5-nitrobenzonitrile | C₇H₂ClFNO₂ | 200.55 | 148–152 (decomp.) | 1.98 | High reactivity due to nitro group |

| 2,3-Dichloro-6-nitrobenzonitrile | C₇H₂Cl₂N₂O₂ | 217.01 | 165–168 | 2.35 | Moderate electrophilic substitution |

| 5-Chloro-2,4-difluorobenzonitrile | C₇H₂ClF₂N | 175.55 | 92–95 | 2.10 | Low reactivity, high thermal stability |

Notes:

- The nitro group in the target compound lowers its thermal stability compared to non-nitro analogs (e.g., 5-Chloro-2,4-difluorobenzonitrile) .

- LogP values indicate that fluorinated derivatives (e.g., 3-Chloro-4-ethoxy-5-fluorobenzonitrile, CAS 1017778-99-2) exhibit higher hydrophobicity due to fluorine’s electronegativity and small atomic radius .

Vorbereitungsmethoden

Starting Material and Initial Functionalization

A common approach starts from m-fluoroaniline or related fluoro-substituted anilines, which are readily available and cost-effective. The amino group is initially protected by acetylation to form 3-fluoroacetanilide, which stabilizes the molecule for subsequent electrophilic aromatic substitution reactions.

- Acetylation Conditions:

- Reagents: Acetic anhydride in acetic acid solvent

- Temperature: Ambient to 50°C

- Time: 1-3 hours

- Outcome: Formation of 3-fluoroacetanilide with high yield

Friedel-Crafts Acylation

The protected aniline undergoes Friedel-Crafts acylation to introduce an acetyl group ortho or para to the amino substituent, which is crucial for subsequent transformations.

- Catalysts and Solvents:

- Lewis acids such as aluminum trichloride, zinc chloride, or ferric trichloride

- Solvents: Carbon disulfide, nitrobenzene, or chlorinated hydrocarbons (e.g., dichloromethane)

- Acylating Agents: Acetyl chloride or acetic anhydride

- Reaction Parameters:

- Temperature: 0 to 50°C

- Reaction time: 40 to 60 hours

- Molar ratios: 3-fluoroacetanilide : acylating agent : Lewis acid = 1 : 1.5–2.5 : 2.5–4

- Outcome: Formation of 2-fluoro-4-acetamidoacetophenone with minimized side reactions and good yield

Hydrolysis of Acetamido Group

The acetyl protecting group is removed by hydrolysis, regenerating the amino functionality necessary for the Sandmeyer reaction.

- Conditions:

- Solvents: Methanol, ethanol, or other alcohols

- Acid catalysts: Sulfuric acid, nitric acid, or hydrochloric acid

- Temperature: Room temperature to 100°C

- Time: 1 to 10 hours

- Outcome: Conversion to 2-fluoro-4-aminoacetophenone

Sandmeyer Reaction for Chlorination

The amino group is converted to a chloro substituent via the Sandmeyer reaction, involving diazotization followed by substitution.

Nitration to Introduce Nitro Group

Selective nitration introduces the nitro group at the 5-position relative to the chloro and fluoro substituents.

- Nitrating Reagents:

- Mixtures of concentrated sulfuric acid and potassium nitrate or nitric acid

- Potassium nitrate molar ratio: 2 to 5 equivalents relative to substrate

- Reaction Conditions:

- Temperature: -20 to 10°C (preferably -10 to 0°C)

- Time: 0.5 to 3 hours (optimal 0.5 to 1 hour)

- Outcome: Formation of 4-chloro-2-fluoro-5-nitroacetophenone

Data Summary Table of Key Reaction Steps

| Step | Reaction Type | Starting Material | Reagents & Catalysts | Conditions (Temp, Time) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetylation | m-Fluoroaniline | Acetic anhydride, Acetic acid | RT to 50°C, 1-3 h | 3-Fluoroacetanilide | High (>85%) |

| 2 | Friedel-Crafts Acylation | 3-Fluoroacetanilide | Acetyl chloride, AlCl3, Carbon disulfide | 0-50°C, 40-60 h | 2-Fluoro-4-acetamidoacetophenone | Good (70-85%) |

| 3 | Hydrolysis | 2-Fluoro-4-acetamidoacetophenone | H2SO4 or HCl, Alcohol solvent | RT-100°C, 1-10 h | 2-Fluoro-4-aminoacetophenone | High (80-90%) |

| 4 | Sandmeyer Reaction | 2-Fluoro-4-aminoacetophenone | NaNO2, HCl, CuCl | -10 to 30°C, 1-2 h | 2-Fluoro-4-chloroacetophenone | Moderate to High |

| 5 | Nitration | 2-Fluoro-4-chloroacetophenone | H2SO4 + KNO3 or HNO3 mixtures | -20 to 10°C, 0.5-3 h | 4-Chloro-2-fluoro-5-nitroacetophenone | High (75-85%) |

Research Findings and Advantages of the Method

- The use of m-fluoroaniline as a starting material is advantageous due to its availability and cost-effectiveness.

- Protection of the amino group by acetylation prevents side reactions during Friedel-Crafts acylation, improving regioselectivity.

- The Friedel-Crafts acylation under Lewis acid catalysis proceeds with high selectivity and yield.

- Hydrolysis and Sandmeyer reactions are well-established, providing reliable conversion steps.

- Nitration under controlled low-temperature conditions yields the desired nitro-substituted product with minimal side products.

- The overall synthetic route is suitable for industrial scale-up due to mild reaction conditions, readily available reagents, and high yields.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-fluoro-5-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of nitro-substituted benzonitriles often involves halogenation, nitration, and cyanation steps. For analogous compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile), key reagents include thionyl chloride (for chlorination) and nitration mixtures (HNO₃/H₂SO₄) . Temperature and solvent selection critically impact regioselectivity:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group introduction, while non-polar solvents (e.g., benzene) favor halogen retention .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

- Workup : Recrystallization from ethanol/water mixtures is standard for purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹³C NMR distinguish fluorine and chlorine positions. For example, ¹⁹F NMR shifts at ~-110 ppm indicate meta-fluoro substituents in similar compounds .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve nitro and cyano derivatives. Retention times correlate with logP values .

- X-ray Crystallography : Resolves steric effects from nitro and chloro groups, confirming substitution patterns .

Q. How can researchers mitigate hazards during the synthesis of nitro- and cyano-substituted aromatics?

- Methodological Answer :

- Ventilation : Use fume hoods for nitration (exothermic, NOx release) .

- Protective Equipment : Acid-resistant gloves (e.g., neoprene) and face shields are mandatory .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in halogenated benzonitriles?

- Methodological Answer : Nitration in halogenated benzonitriles is influenced by:

- Electrophilic Directing Effects : The cyano group is meta-directing, while halogens (Cl/F) are ortho/para-directing. Computational DFT studies predict competition between these effects .

- Steric Hindrance : Bulky substituents (e.g., nitro) at the 5-position disfavor ortho-nitration .

- Solvent Polarity : Polar solvents stabilize charge-separated transition states, favoring para-nitration .

Q. How can computational chemistry predict reaction pathways and regioselectivity in the synthesis of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and assess activation energies for competing pathways (e.g., nitration at C3 vs. C5) .

- Machine Learning : Tools like PISTACHIO or REAXYS predict regioselectivity by training on analogous reactions (e.g., halogenated nitrobenzenes) .

- Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., DMF vs. dichloromethane) .

Q. What strategies resolve contradictions in literature data regarding reaction yields or selectivity?

- Methodological Answer :

- Control Experiments : Replicate reported conditions while varying one parameter (e.g., temperature) to isolate discrepancies .

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrosonium ion in nitration) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.